![molecular formula C16H21Cl2NO3 B5667089 2-(2,4-dichlorophenoxy)-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5667089.png)
2-(2,4-dichlorophenoxy)-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-(2,4-dichlorophenoxy)-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide" often involves multi-step chemical reactions, including the formation of key intermediate structures and the use of catalysts to facilitate specific bond formations. For instance, compounds with structural similarities have been synthesized through reactions involving acetyl chloride with amino derivatives in the presence of suitable solvents and catalysts, highlighting the importance of precise conditions for achieving desired products (Tao Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray diffraction techniques, revealing intricate details like bond lengths, angles, and conformations. Studies on related molecules have shown that hydrogen bonding and π-π interactions play a crucial role in stabilizing their structures, with specific arrangements leading to distinct molecular conformations and packing in the crystal lattice (B. Narayana, H. Yathirajan, R. Rathore, C. Glidewell, 2016).
Chemical Reactions and Properties
Chemical reactions involving "2-(2,4-dichlorophenoxy)-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide" and its analogs can include nucleophilic substitutions, acetylations, and cyclization reactions. These reactions are crucial for modifying the compound's chemical structure, thus affecting its chemical properties such as reactivity and stability.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular arrangement and intermolecular forces. Crystalline structures of related compounds provide insight into how molecular packing influences physical stability and reactivity (P. Jones, G. Sheldrick, A. Kirby, R. Glenn, P. Ramaswamy, M. Halstenberg, 1982).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-ethyl-N-(oxan-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO3/c1-2-19(10-12-5-7-21-8-6-12)16(20)11-22-15-4-3-13(17)9-14(15)18/h3-4,9,12H,2,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHGIKJZBBXYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCOCC1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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